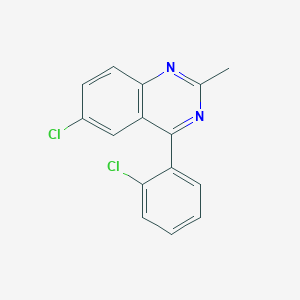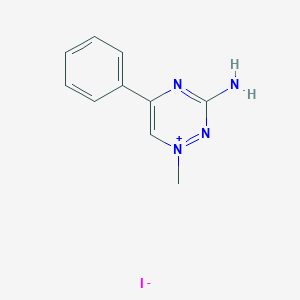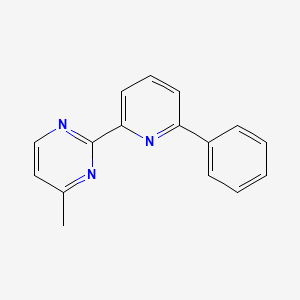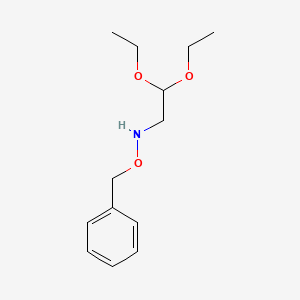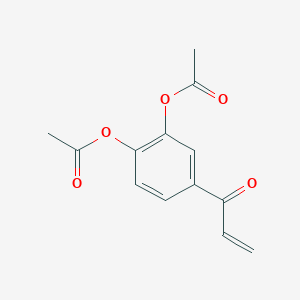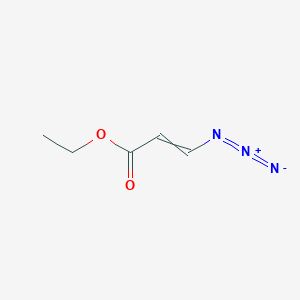
2-Propenoic acid, 3-azido-, ethyl ester, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-azido-, ethyl ester, (Z)- is an organic compound with the molecular formula C5H7N3O2. This compound is a derivative of propenoic acid, featuring an azido group (-N3) at the third carbon and an ethyl ester group (-COOCH2CH3) at the first carbon. The (Z)- configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-azido-, ethyl ester, (Z)- typically involves the following steps:
Starting Material: The synthesis often begins with propenoic acid or its derivatives.
Esterification: The esterification process involves reacting the azido-substituted propenoic acid with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-azido-, ethyl ester, (Z)- can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized nitrogen compounds.
Reduction: Amines or amides.
Substitution: Various substituted propenoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 3-azido-, ethyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for imaging or tracking purposes.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-azido-, ethyl ester, (Z)- involves the reactivity of the azido group. The azido group can undergo click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles. This reaction is highly specific and efficient, making it valuable in various applications, including drug development and material science.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, ethyl ester: Lacks the azido group, making it less reactive in certain types of chemical reactions.
2-Propenoic acid, 3-phenyl-, ethyl ester: Contains a phenyl group instead of an azido group, leading to different reactivity and applications.
Uniqueness
The presence of the azido group in 2-Propenoic acid, 3-azido-, ethyl ester, (Z)- imparts unique reactivity, particularly in click chemistry reactions. This makes it a valuable compound for applications requiring specific and efficient chemical modifications.
Properties
CAS No. |
116270-19-0 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
ethyl 3-azidoprop-2-enoate |
InChI |
InChI=1S/C5H7N3O2/c1-2-10-5(9)3-4-7-8-6/h3-4H,2H2,1H3 |
InChI Key |
TVHAQPLDXOTSQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)
![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)

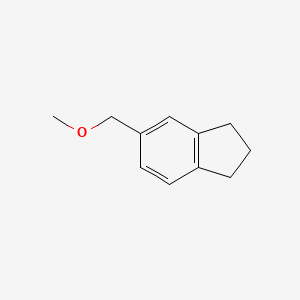
![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)

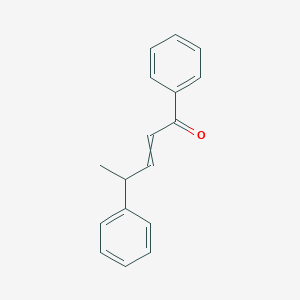
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)
